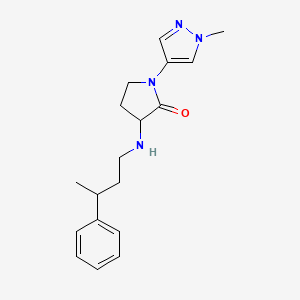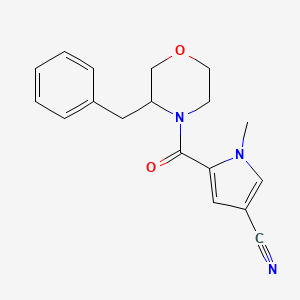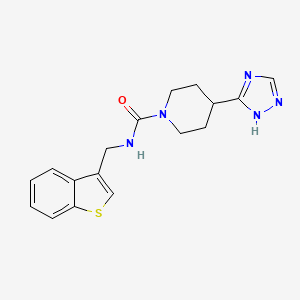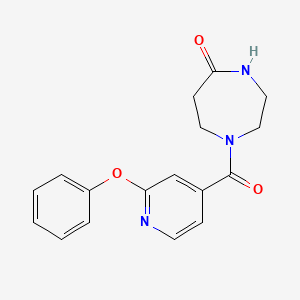![molecular formula C11H9ClN4O B7639211 2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide](/img/structure/B7639211.png)
2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide, also known as TAK-659, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
Wirkmechanismus
2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide selectively inhibits BTK, a key enzyme in B-cell receptor signaling. BTK plays a crucial role in B-cell activation, proliferation, and survival. Inhibition of BTK by this compound leads to the suppression of B-cell receptor signaling, resulting in the inhibition of B-cell proliferation and survival. This mechanism of action makes this compound a promising therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. Inhibition of BTK by this compound leads to the suppression of B-cell activation, proliferation, and survival. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in preclinical models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide has several advantages for lab experiments, including its high selectivity for BTK, its potent anti-tumor activity in B-cell malignancies, and its potential therapeutic applications in autoimmune diseases. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide. One direction is to investigate the potential therapeutic applications of this compound in other diseases, such as multiple sclerosis and primary Sjogren's syndrome. Another direction is to develop new formulations of this compound for improved pharmacokinetics and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its potential clinical use.
Synthesemethoden
The synthesis of 2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide involves several steps, including the reaction of 5-chloro-6-cyanopyridine-2-carboxylic acid with propargylamine, followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal and acetic anhydride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has demonstrated significant anti-tumor activity in B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. This compound has also shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, by inhibiting B-cell receptor signaling.
Eigenschaften
IUPAC Name |
2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O/c1-2-5-14-11(17)7-15-10-4-3-8(12)9(6-13)16-10/h1,3-4H,5,7H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGKNZXWSWPGRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CNC1=NC(=C(C=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[1-(2,3-Dimethylphenyl)imidazol-2-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7639139.png)


![N-[phenyl(pyridin-3-yl)methyl]methanesulfonamide](/img/structure/B7639164.png)
![[4-(3-Aminopropoxy)piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B7639175.png)

![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(2,3-dimethylphenyl)methanone;hydrochloride](/img/structure/B7639205.png)
![(3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7639220.png)

![1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639230.png)
![N-methyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639248.png)
